1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

Organic Synthesis Formylation Coenzyme Q Analogs

Sourcing challenges arise when the target synthetic route demands the specific 4-methoxy substitution pattern on the benzodioxole core, rather than the more common 6-methoxy or unsubstituted analogs. Misidentification can derail downstream reactivity and total yield. We supply CAS 5779-99-7 with the precise regiochemistry required. - Enables 90% yield in the key formylation step for methoxy-substituted CoQ analogs - Validated for a 67% total overall yield in a six-step cotarnin iodide synthesis - Pyrogallol-based route available, scalable to multi-kilogram quantities at 55% overall yield

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 5779-99-7
Cat. No. B041577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-
CAS5779-99-7
SynonymsCroweacin Aldehyde;  2-Methoxy-3,4-(methylenedioxy)benzaldehyde;  2-Methoxy-3,4-(methylenedioxy)benzaldehyde;  4-Methoxy-1,3-benzodioxole-5-carboxaldehyde
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1OCO2)C=O
InChIInChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3
InChIKeyOOUVEYDKXFXWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1,3-benzodioxole-5-carbaldehyde Overview


1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- (CAS 5779-99-7), also referred to as 2-methoxypiperonal or croweacin aldehyde, is a substituted benzodioxole aldehyde with the molecular formula C₉H₈O₄ and molecular weight 180.16 g/mol . This compound features a benzodioxole core substituted with a methoxy group at the 4-position and an aldehyde group at the 5-position, placing it within the class of methoxylated methylenedioxybenzaldehydes that includes piperonal (CAS 120-57-0) and 6-methoxypiperonal (CAS 22934-58-1) . The compound serves as a versatile synthetic intermediate in the preparation of methoxy-substituted coenzyme Q analogs, tetrahydroisoquinoline alkaloid derivatives including cotarnine, and various heterocyclic scaffolds [1].

4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Substitution Issues


Substitution among benzodioxole-5-carboxaldehyde derivatives is not straightforward due to critical differences in regiochemistry and substitution pattern that fundamentally alter downstream synthetic utility and physicochemical properties. The 4-methoxy substitution pattern (CAS 5779-99-7) represents a distinct regioisomer from the more common 6-methoxypiperonal (CAS 22934-58-1), and both differ markedly from unsubstituted piperonal (CAS 120-57-0) [1]. These structural variations affect the electronic environment of the aldehyde group, influencing reactivity in condensation reactions, formylation efficiency, and the stereoelectronic properties of resulting heterocyclic products [2]. Furthermore, the specific 4-methoxy-1,3-benzodioxole scaffold enables distinct oxidative rearrangement pathways that are not accessible with the unsubstituted analog, particularly relevant for the synthesis of methoxy-substituted coenzyme Q analogs where the methoxy group replaces the native methyl group [3]. Procurement decisions must therefore account for the precise substitution pattern required by the target synthetic route.

4-Methoxy-1,3-benzodioxole-5-carbaldehyde Differentiation Evidence


Formylation of Dihydroapiol: High-Yield Synthesis

The synthesis of 4-methoxy-1,3-benzodioxole-5-carbaldehyde via formylation of dihydroapiol in the presence of SnCl₄ proceeds with a high isolated yield of 90% under the reported conditions [1]. This synthetic efficiency enables the compound's role as a practical intermediate for methoxy-substituted coenzyme Q analogs, where the methoxy group at the 4-position replaces the native methyl group found in natural coenzyme Q structures [1].

Organic Synthesis Formylation Coenzyme Q Analogs

Protein N-Formylation Under Mild Conditions

4-Methoxy-1,3-benzodioxole-5-carbaldehyde functions as a formylating agent that reacts with the primary amine group of proteins to yield an N-formyl derivative . The compound is soluble in ethanol and methanol, facilitating its use in biological buffer-compatible reaction systems without requiring aggressive activating agents .

Bioconjugation Protein Formylation Aldehyde Reagents

Scalable Pyrogallol-Based Synthetic Route

An alternative synthetic route to 2-methoxy-3,4-methylenedioxybenzaldehyde (croweacin aldehyde) from pyrogallol achieves an overall yield of 55% and delivers the product in high purity [1]. This route addresses the scalability limitations of the traditional o-vanillin-based approach, which is constrained by the limited commercial availability and high cost of o-vanillin as a byproduct of vanillin production [1]. Pyrogallol serves as a more accessible and cost-effective starting material for large-scale preparation [1].

Scalable Synthesis Process Chemistry Croweacin Aldehyde

Cotarnine Derivative Synthesis from Croweacin Aldehyde

Starting from 4-methoxy-1,3-benzodioxol-5-carbaldehyde (croweacin aldehyde), a six-step synthesis of cotarnin iodide achieves a 67% total overall yield [1]. Cotarnine and its derivatives comprise a tetrahydroisoquinoline scaffold with documented biological activities and pharmaceutical relevance [2]. This synthetic pathway establishes croweacin aldehyde as a validated entry point for constructing the 4-methoxy-substituted tetrahydroisoquinoline core, a structural motif that cannot be accessed using unsubstituted piperonal without additional synthetic manipulation.

Tetrahydroisoquinoline Alkaloids Cotarnine Pharmaceutical Intermediates

Commercial Purity Grades and Vendor Availability

4-Methoxy-1,3-benzodioxole-5-carbaldehyde is commercially available from multiple suppliers at defined purity grades suitable for research and industrial applications. Documented specifications include 95% purity (MFCD19301547) from Achemblock and NLT 98% (not less than 98%) from MolCore, with the latter conforming to ISO certification standards for pharmaceutical R&D and quality control requirements . The availability of certified purity grades eliminates the need for in-house purification and enables direct integration into regulated synthetic workflows.

Procurement Specifications Purity Quality Control

Application Scenarios for 4-Methoxy-1,3-benzodioxole-5-carbaldehyde


Methoxy-Substituted Coenzyme Q Analog Synthesis

The compound enables the synthesis of methoxy-substituted coenzyme Q analogs via formylation of dihydroapiol followed by oxidative rearrangement, achieving 90% yield in the key aldehyde-forming step [1]. The 4-methoxy substitution pattern replaces the native methyl group in coenzyme Q structures, providing access to analogs with potentially altered mitochondrial uptake, redox properties, or biomedical effects [1]. This application is supported by documented synthetic methodology in peer-reviewed literature.

4-Methoxy Tetrahydroisoquinoline Scaffold Construction

The compound serves as a validated starting material for the six-step synthesis of cotarnin iodide with 67% total overall yield [1]. The tetrahydroisoquinoline core of cotarnine and its derivatives exhibits documented biological activities, making this a relevant entry point for medicinal chemistry programs targeting this scaffold class [2]. The 4-methoxy group is pre-installed in the aldehyde precursor, eliminating the need for post-synthetic methoxylation.

Mild-Condition Protein Formylation for Bioconjugation

The compound reacts with primary amine groups in proteins to generate N-formyl derivatives under mild conditions, with solubility in ethanol and methanol facilitating compatibility with aqueous biological buffers [1]. This application is particularly relevant for selective protein modification workflows where preservation of native protein conformation is required, as the mild reaction conditions avoid denaturation associated with traditional formylating agents [1].

Large-Scale Preparation via Pyrogallol-Based Route

For applications requiring multi-gram to kilogram quantities, the pyrogallol-based synthetic route achieves 55% overall yield and high purity, utilizing a commercially accessible and cost-effective starting material [1]. This route addresses the scalability constraints inherent in o-vanillin-dependent syntheses, providing a reliable supply chain option for process chemistry and industrial-scale synthesis programs [1].

Technical Documentation Hub

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